Technical Whitepaper: Chemical Structure, Physical Properties, and Experimental Applications of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Technical Whitepaper: Chemical Structure, Physical Properties, and Experimental Applications of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Executive Summary
The compound 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 927996-58-5) is a highly versatile, semi-rigid bicyclic building block utilized extensively in modern medicinal chemistry. By combining a lipophilic sulfonamide anchor with a highly reactive nucleophilic amine, this molecule serves as a critical intermediate in the synthesis of complex therapeutics. Its structural framework has been prominently featured in the[1] and in the design of [2]. This guide provides an in-depth analysis of its molecular mechanics, physical properties, and self-validating synthesis protocols.
Chemical Structure and Molecular Mechanics
The pharmacological utility of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is driven by three distinct structural motifs, each contributing specific steric and electronic properties:
-
Tetrahydroquinoline (THQ) Core : Unlike fully aromatic quinolines, the partially saturated THQ core contains sp³ hybridized carbons (C2, C3, C4). This imparts a non-planar, "puckered" 3D geometry. In drug design, this 3D vectoring is critical for orienting substituents into deep, complex binding pockets, such as the NACHT domain of the NLRP3 protein[3].
-
N1-Propylsulfonyl Moiety : The attachment of a sulfonyl group to the N1 position converts the basic secondary amine of the THQ core into a neutral sulfonamide. This electronic deactivation is a deliberate design choice to mitigate off-target liabilities, such as hERG channel inhibition, which is commonly associated with basic amines. Furthermore, the propyl chain provides an optimal lipophilic anchor, fine-tuning the molecule's partition coefficient (LogP) to enhance cell membrane permeability.
-
C7-Amino Group : Positioned on the aromatic ring, the primary amine acts as a strong electron-donating group. More importantly, it provides a highly reactive nucleophilic handle for divergent synthesis, allowing researchers to rapidly generate libraries of amides, ureas, or secondary sulfonamides for Structure-Activity Relationship (SAR) studies.
Physical and Chemical Properties
To facilitate accurate stoichiometric calculations and analytical validation, the core physicochemical properties of the compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| CAS Registry Number | 927996-58-5[4] |
| Physical State | Solid (typically pale yellow to white powder) |
| Hydrogen Bond Donors | 1 (Primary amine at C7) |
| Hydrogen Bond Acceptors | 3 (Sulfonyl oxygens, Amine nitrogen) |
| Rotatable Bonds | 3 (Propyl chain and S-N bond) |
| Monoisotopic Mass | 254.1089 Da |
Experimental Protocol: Self-Validating Synthesis Workflow
Phase 1: N-Sulfonylation
Objective : Regioselective functionalization of the N1 secondary amine.
-
Setup : Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis & Neutralization : Add anhydrous pyridine (2.0 eq) and cool the reaction mixture to 0 °C in an ice bath.
-
Causality: Pyridine serves a dual role. It neutralizes the HCl byproduct, preventing the protonation of the N1-amine (which would stall the reaction), and it forms a highly reactive sulfonylpyridinium intermediate that accelerates the sulfonylation of the sterically hindered N1 position.
-
-
Addition : Dropwise addition of propanesulfonyl chloride (1.2 eq). Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation (Workup) : Quench with 1N aqueous HCl to selectively protonate and remove excess pyridine into the aqueous layer. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material.
Phase 2: Nitro Reduction (Catalytic Hydrogenation)
Objective : Chemoselective reduction of the C7-nitro group to the target primary amine.
-
Setup : Dissolve the intermediate (1-(Propylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline) in HPLC-grade methanol.
-
Reduction : Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w). Purge the reaction vessel with H₂ gas (balloon pressure) and stir vigorously at room temperature for 6-8 hours.
-
Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to establish a clean, self-validating system. The neutral conditions of H₂/Pd-C prevent acid-catalyzed cleavage of the newly formed sulfonamide bond and eliminate the generation of heavy metal sludge.
-
-
Validation (Workup) : Monitor by TLC until the nitro intermediate is fully consumed. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not allow the Pd/C filter cake to dry completely in air, as it is pyrophoric. Concentrate the filtrate in vacuo to yield the pure 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine.
Caption: Synthesis workflow of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine via N-sulfonylation.
Mechanistic Pathway & Biological Application
The primary application of this compound lies in its derivatization into potent inhibitors of the NLRP3 Inflammasome , a critical component of the innate immune system implicated in various inflammatory diseases (e.g., colitis, Alzheimer's, and gout)[1].
By functionalizing the C7-amine of our target compound with specific aryl sulfonamides, researchers have generated molecules that directly bind to the NACHT domain of the NLRP3 protein[5].
-
Mechanism of Action : The THQ derivative acts as a direct inhibitor. By occupying the ATP-binding pocket of the NACHT domain, it halts NLRP3 ATPase activity. Without ATP hydrolysis, the NLRP3 protein cannot undergo the conformational changes required to oligomerize with the ASC adapter protein, thereby shutting down the assembly of the inflammasome complex and preventing the maturation and release of pro-inflammatory IL-1β[3].
Caption: Mechanism of action for THQ-derived inhibitors targeting the NLRP3 NACHT domain.
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine, the following analytical profiles should be observed:
-
LC-MS : A prominent pseudo-molecular ion peak [M+H]+ at m/z 255.1.
-
¹H NMR (DMSO-d₆, 300 MHz) :
-
The propyl chain will present a distinct triplet at ~0.9 ppm (terminal −CH3 ), a multiplet at ~1.7 ppm ( −CH2− ), and a triplet at ~3.1 ppm ( −SO2−CH2− ).
-
The C7-primary amine ( −NH2 ) will appear as a broad exchangeable singlet at ~5.0 ppm.
-
The THQ aromatic protons will resolve between 6.2 ppm and 7.0 ppm, reflecting the electron-donating effect of the newly formed amine.
-
References
-
Dai, Z., Chen, X.-Y., An, L.-Y., Li, C.-C., Zhao, N., Yang, F., ... & Xu, L.-L. (2021). "Development of Novel Tetrahydroquinoline Inhibitors of NLRP3 Inflammasome for Potential Treatment of DSS-Induced Mouse Colitis." Journal of Medicinal Chemistry, 64(1), 871-889. URL:[Link]
-
Rashad, A. A. (2014). "The medicinal chemistry development for new antimicrobial chemotherapeutics." University of Wollongong Thesis Collections. URL:[Link]
Sources
- 1. Development of Novel Tetrahydroquinoline Inhibitors of NLRP3 Inflammasome for Potential Treatment of DSS-Induced Mouse Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS:946351-03-7, N-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide-毕得医药 [bidepharm.com]
- 5. researchgate.net [researchgate.net]
